2-(Propan-2-YL)-2H,4H,5H,6H,7H-pyrazolo[4,3-C]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propan-2-YL)-2H,4H,5H,6H,7H-pyrazolo[4,3-C]pyridin-3-amine is a heterocyclic compound that features a pyrazolo-pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-YL)-2H,4H,5H,6H,7H-pyrazolo[4,3-C]pyridin-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with isopropyl bromide in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-YL)-2H,4H,5H,6H,7H-pyrazolo[4,3-C]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrazolo-pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding N-oxides, while reduction can produce amines .
Scientific Research Applications
2-(Propan-2-YL)-2H,4H,5H,6H,7H-pyrazolo[4,3-C]pyridin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(Propan-2-YL)-2H,4H,5H,6H,7H-pyrazolo[4,3-C]pyridin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridin-3-amine: Shares a similar pyridine core but lacks the pyrazolo ring.
2-(Pyridin-2-yl)propan-2-amine: Similar structure but different functional groups.
Tri(pyridin-4-yl)amine: Contains multiple pyridine rings but differs in overall structure
Uniqueness
2-(Propan-2-YL)-2H,4H,5H,6H,7H-pyrazolo[4,3-C]pyridin-3-amine is unique due to its pyrazolo-pyridine core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H16N4 |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-amine |
InChI |
InChI=1S/C9H16N4/c1-6(2)13-9(10)7-5-11-4-3-8(7)12-13/h6,11H,3-5,10H2,1-2H3 |
InChI Key |
AZAVKMMEEBFQDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C2CNCCC2=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.